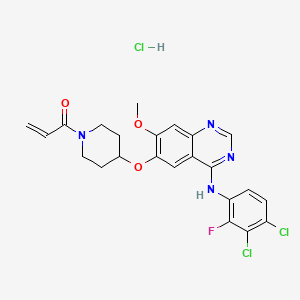

Poziotinib hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

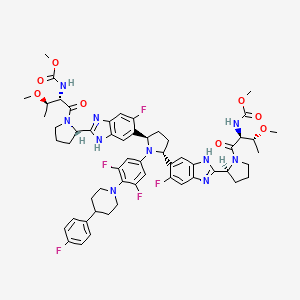

Le chlorhydrate de poziotinib est un inhibiteur puissant et irréversible de la famille des récepteurs du facteur de croissance épidermique humain (HER), ciblant spécifiquement HER1, HER2 et HER4. Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) et d'autres cancers présentant des mutations du gène HER2. Ce composé a montré une promesse significative dans les essais cliniques, en particulier pour les patients présentant des mutations d'insertion de l'exon 20 de HER2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de poziotinib implique plusieurs étapes à partir de l'acétate de 7-méthoxy-4-oxo-3,4-dihydroquinazolin-yle. Le processus comprend des réactions de chloration, d'ammonification, d'hydrolyse, de condensation, de déprotection et d'amidation. L'intermédiaire clé, le pivalate de 4-(3,4-dichloro-2-fluorophénylamino)-7-méthoxyquinazolin-6-yle, est formé par ces étapes. Le produit final, le poziotinib, est converti en son sel chlorhydrate par traitement avec de l'acide chlorhydrique concentré .

Méthodes de production industrielle

La production industrielle du chlorhydrate de poziotinib suit une voie de synthèse similaire mais est optimisée pour un rendement et une pureté plus élevés. La matière première, l'acétate de 7-méthoxy-4-oxo-3,4-dihydroquinazolin-yle, est facilement disponible, et les conditions de réaction sont modérées, ce qui rend le processus adapté à la production à grande échelle. Le rendement global du processus industriel est d'environ 37,2 % .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de poziotinib subit diverses réactions chimiques, notamment la substitution nucléophile, la déprotection et l'amidation. Ces réactions sont essentielles pour la synthèse et la modification du composé.

Réactifs et conditions courants

Substitution nucléophile : Le 1-tert-butoxycarbonyl-4-(tosyloxy)pipéridine (TSP) est utilisé comme réactif.

Déprotection : Le groupe Boc est éliminé à l'aide d'acide trifluoroacétique (CF3COOH).

Amidation : Le chlorure d'acryloyle est utilisé pour former la liaison amide.

Principaux produits

Le principal produit formé par ces réactions est le chlorhydrate de poziotinib, qui est confirmé par RMN 1H, RMN 13C et spectrométrie de masse à haute résolution (HR-MS) .

Applications de la recherche scientifique

Le chlorhydrate de poziotinib a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude des inhibiteurs irréversibles de la famille HER.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et sa capacité à inhiber la prolifération des cellules cancéreuses.

Médecine : Principalement utilisé dans les essais cliniques pour le traitement du CPNPC et du cancer du sein. .

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et de traitements combinés.

Mécanisme d'action

Le chlorhydrate de poziotinib exerce ses effets en se liant de manière covalente au domaine tyrosine kinase de HER1, HER2 et HER4. Cette liaison inhibe l'activité du récepteur, empêchant les voies de signalisation en aval qui conduisent à la prolifération et à la survie cellulaire. La petite taille et la structure flexible du poziotinib lui permettent d'accéder à des sites de liaison restreints et de surmonter l'encombrement stérique .

Applications De Recherche Scientifique

Poziotinib hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying irreversible inhibitors of the HER family.

Biology: Investigated for its effects on cell signaling pathways and its ability to inhibit cancer cell proliferation.

Medicine: Primarily used in clinical trials for the treatment of NSCLC and breast cancer. .

Industry: Potential applications in the development of new anticancer therapies and combination treatments.

Mécanisme D'action

Poziotinib hydrochloride exerts its effects by binding covalently to the tyrosine kinase domain of HER1, HER2, and HER4. This binding inhibits the receptor’s activity, preventing downstream signaling pathways that lead to cell proliferation and survival. The small size and flexible structure of poziotinib allow it to access restricted binding sites and overcome steric hindrance .

Comparaison Avec Des Composés Similaires

Composés similaires

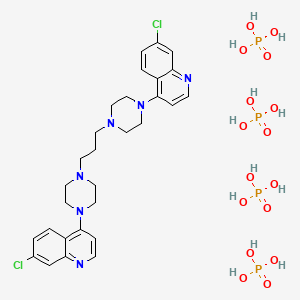

Neratinib : Un autre inhibiteur pan-HER utilisé dans le traitement du cancer du sein.

Afatinib : Un inhibiteur irréversible de l'EGFR et de HER2, utilisé pour le CPNPC.

Lapatinib : Un double inhibiteur de HER2 et de l'EGFR, utilisé pour le cancer du sein

Unicité

Le chlorhydrate de poziotinib est unique en raison de sa forte puissance et de sa capacité à inhiber plusieurs membres de la famille HER. Sa petite taille et sa structure flexible lui confèrent un avantage pour se lier à des sites restreints, ce qui le rend efficace contre les mutations qui confèrent une résistance à d'autres inhibiteurs .

Propriétés

IUPAC Name |

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYSOLOMWJFVNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl3FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429757-68-5 |

Source

|

| Record name | Poziotinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429757685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POZIOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Z7U6JL1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)